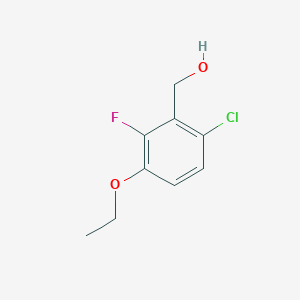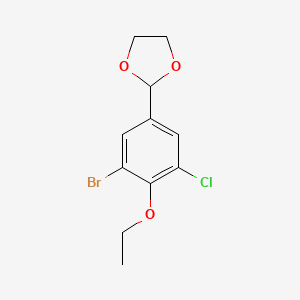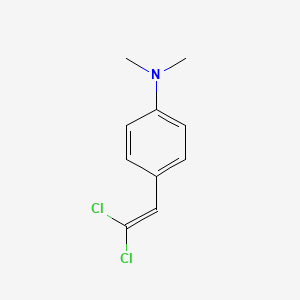
7-Bromo-4-hydroxy-2-naphthalenecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Bromo-4-hydroxy-2-naphthalenecarboxylic acid is an organic compound with the molecular formula C11H7BrO3 It is a derivative of naphthalene, characterized by the presence of a bromine atom at the 7th position, a hydroxyl group at the 4th position, and a carboxylic acid group at the 2nd position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-hydroxy-2-naphthalenecarboxylic acid can be achieved through several methods. One common approach involves the bromination of 4-hydroxy-2-naphthalenecarboxylic acid. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the 7th position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
7-Bromo-4-hydroxy-2-naphthalenecarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation Reactions: Products include quinones or other oxidized forms.
Reduction Reactions: Products include alcohols or aldehydes derived from the carboxylic acid group.
科学研究应用
7-Bromo-4-hydroxy-2-naphthalenecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 7-Bromo-4-hydroxy-2-naphthalenecarboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and hydroxyl group can influence its binding affinity and specificity. Pathways involved may include inhibition of specific enzymes or modulation of signaling pathways.
相似化合物的比较
Similar Compounds
4-Hydroxy-2-naphthalenecarboxylic acid: Lacks the bromine atom, which may result in different reactivity and applications.
7-Bromo-2-naphthalenecarboxylic acid:
2-Naphthalenecarboxylic acid: Lacks both the bromine atom and hydroxyl group, making it less versatile in certain applications.
Uniqueness
7-Bromo-4-hydroxy-2-naphthalenecarboxylic acid is unique due to the combination of functional groups, which provides a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific and industrial applications.
属性
分子式 |
C11H7BrO3 |
|---|---|
分子量 |
267.07 g/mol |
IUPAC 名称 |
7-bromo-4-hydroxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H7BrO3/c12-8-1-2-9-6(4-8)3-7(11(14)15)5-10(9)13/h1-5,13H,(H,14,15) |
InChI 键 |
TZQTUXDAJFZAQF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C(C=C2C=C1Br)C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 5-{[ethoxy(oxo)acetyl]amino}furan-2-carboxylate](/img/structure/B14019675.png)
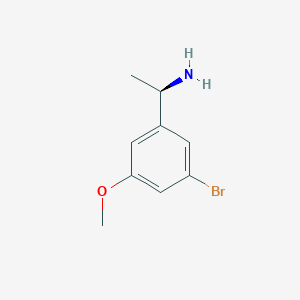
![tert-Butyl (1R,4R,6R)-5-benzyl-6-(hydroxymethyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14019693.png)
![N-{3-[2-(4-Nitrophenoxy)ethoxy]phenyl}ethanimidic acid](/img/structure/B14019700.png)
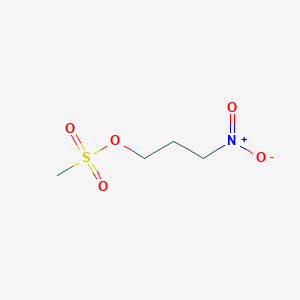

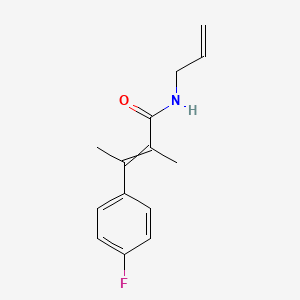

![tert-Butyl 6-(3-bromo-4-(5-chloro-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)-5-methyl-1H-pyrazol-1-yl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B14019727.png)
